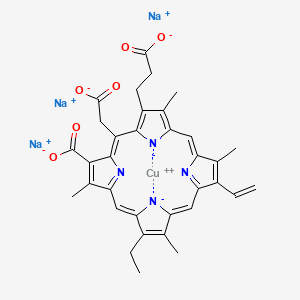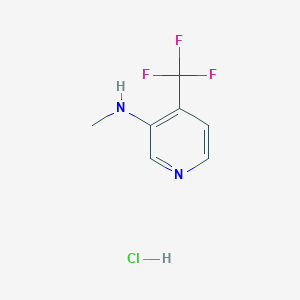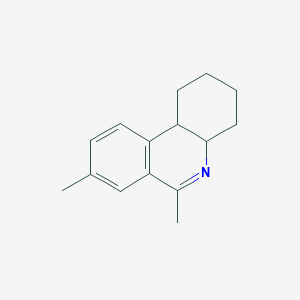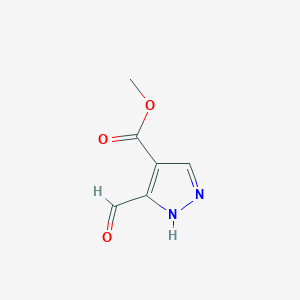
8-Amino-3-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Amino-3-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride is a chemical compound with the molecular formula C10H14ClNO It is a derivative of naphthalene, characterized by the presence of an amino group, a chlorine atom, and a hydroxyl group on a tetrahydronaphthalene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-3-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, naphthalene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Chlorination: The resulting amino compound is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.
Hydroxylation: Finally, the hydroxyl group is introduced through a hydroxylation reaction, often using reagents like sodium hydroxide or hydrogen peroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
8-Amino-3-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of 8-Amino-3-chloro-5,6,7,8-tetrahydronaphthalen-2-one.
Reduction: Formation of 8-Amino-5,6,7,8-tetrahydronaphthalen-2-ol.
Substitution: Formation of 8-Amino-3-azido-5,6,7,8-tetrahydronaphthalen-2-ol.
Aplicaciones Científicas De Investigación
8-Amino-3-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-Amino-3-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with proteins and enzymes, potentially inhibiting or modifying their activity. The chlorine atom may also contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- **8-Amino-5,6,7,8-tetrahydron
Propiedades
Fórmula molecular |
C10H12ClNO |
|---|---|
Peso molecular |
197.66 g/mol |
Nombre IUPAC |
8-amino-3-chloro-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C10H12ClNO/c11-8-4-6-2-1-3-9(12)7(6)5-10(8)13/h4-5,9,13H,1-3,12H2 |
Clave InChI |
SWFSFKKQUAIKFW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=CC(=C(C=C2C1)Cl)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-((3,5-Dichloropyridin-4-yl)thio)-N-(3-((2-(dimethylamino)ethyl)amino)-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide](/img/structure/B13114292.png)


![2-[(3-Bromoprop-2-yn-1-yl)oxy]oxane](/img/structure/B13114322.png)



![5-Chloro-6-methylbenzo[c][1,2,5]oxadiazole](/img/structure/B13114338.png)

![[1,2,5]Thiadiazolo[3,4-d]pyrimidine](/img/structure/B13114353.png)

